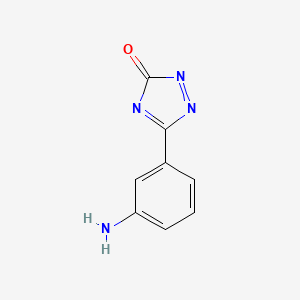

3-Aminophenyl-1,3,4-triazole-5-one

Descripción

Propiedades

Fórmula molecular |

C8H6N4O |

|---|---|

Peso molecular |

174.16 g/mol |

Nombre IUPAC |

5-(3-aminophenyl)-1,2,4-triazol-3-one |

InChI |

InChI=1S/C8H6N4O/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,9H2 |

Clave InChI |

JOUHQLNCCKFRIN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)N)C2=NC(=O)N=N2 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that triazole derivatives, including 3-Aminophenyl-1,3,4-triazole-5-one, exhibit notable antimicrobial properties. A study highlighted that compounds with a triazole core show effectiveness against a wide range of pathogens, including bacteria and fungi. For instance, derivatives of 1,2,4-triazoles have been synthesized and tested for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition comparable to standard antibiotics .

Anticancer Properties

The anticancer potential of 3-Aminophenyl-1,3,4-triazole-5-one has been explored through various studies. One investigation reported that derivatives of this compound exhibited antiproliferative effects on several cancer cell lines. The presence of the amino group enhances the compound's ability to interact with biological targets involved in cancer progression. Notably, some derivatives have shown dual activity by inhibiting angiogenesis and tumor growth .

Anti-inflammatory Effects

Triazole compounds are also recognized for their anti-inflammatory properties. Research has shown that these compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This makes them potential candidates for treating inflammatory diseases .

Herbicidal Activity

3-Aminophenyl-1,3,4-triazole-5-one functions as a nonselective systemic herbicide known as aminotriazole. It is effective in controlling annual grasses and broadleaf weeds in non-food crops. However, due to its carcinogenic properties, its use is limited to specific applications where food contamination is not a concern .

Plant Growth Regulation

Some studies suggest that triazole derivatives may influence plant growth by modulating hormone levels or acting as growth regulators. This application could be beneficial in enhancing crop yield and managing plant stress responses under adverse conditions.

Case Studies and Research Findings

Comparación Con Compuestos Similares

Comparison with Similar 1,2,4-Triazole Derivatives

Structural and Functional Group Variations

The pharmacological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituents. Key structural analogs include:

Key Observations :

- Amino vs.

- Phenyl vs. Fluorinated Substituents : The phenyl group in the target compound contrasts with fluorinated substituents in derivatives like fluconazole, which improve antifungal activity via enhanced membrane permeability .

Enzyme Inhibition

- Tyrosinase Inhibition: Derivatives such as A6 and B5 (3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole) exhibit IC₅₀ values in the micromolar range, attributed to electron-withdrawing substituents (e.g., chloro, methoxy) that enhance binding to the enzyme’s active site .

- Anticancer Activity : Triazole-based aromatase inhibitors (e.g., vorozole, letrozole) rely on bulky aryl substituents for steric hindrance. The phenyl group in the target compound could mimic this behavior, but its efficacy requires further validation .

Antimicrobial and Antifungal Activity

- Fluconazole: Achieves broad-spectrum antifungal activity via triazole-mediated cytochrome P450 inhibition. The absence of fluorine in 3-Aminophenyl-1,3,4-triazole-5-one likely reduces its antifungal potency .

- Antimicrobial Derivatives : Compounds like 3a-g (thiophene-linked triazole-5-ones) show moderate antibacterial activity (MIC: 74–120 µg/mL), suggesting that electron-rich substituents enhance membrane disruption .

Métodos De Preparación

Oxidation of Thione Precursors

The PubChem entry for 4-(3-aminophenyl)-1H-1,2,4-triazole-5-thione suggests that thione derivatives serve as viable intermediates. Oxidizing the thione group to a ketone could yield the target compound. Reagents such as hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) are commonly employed for such transformations.

Thiourea-Based Routes

Thiourea derivatives have been leveraged in two-step, one-pot syntheses of 3-amino-1,2,4-triazoles. For instance, thiourea 3a undergoes oxidation to a sulfonic acid intermediate, which subsequently reacts with hydrazines to form triazole precursors. Cyclization with trimethyl orthoformate at 140°C then furnishes the triazole core.

| Step | Reaction Component | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Thiourea oxidation | H₂O₂, Na₂MoO₄ | >90 |

| 2 | Hydrazine coupling | RT, 2–4 h | 50–70 |

| 3 | Cyclization | 140°C, 14 h | 40–66 |

Catalytic and Green Chemistry Innovations

The push for sustainable synthesis has driven the adoption of solvent-free and catalyst-free conditions. A solvent-free Dimroth rearrangement, as demonstrated for 5-amino-1,2,3-triazoles, avoids toxic solvents and reduces waste. Similarly, using AlCl₃ as a Lewis acid in microwave synthesis minimizes reagent consumption while maintaining high efficiency.

Future directions may explore biocatalysis or photocatalysis to further enhance selectivity and reduce energy inputs.

Q & A

Basic: What are the optimized synthetic routes for 3-Aminophenyl-1,3,4-triazole-5-one, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step protocols, such as cyclocondensation of phenylhydrazine derivatives with nitriles or coupling reactions using triazine intermediates. For example, stepwise procedures may include:

- Step 1: Reacting 2,4,6-trichlorotriazine with phenol derivatives at low temperatures (-35°C) in the presence of DIPEA (diisopropylethylamine) as a base .

- Step 2: Subsequent amination with 3-aminophenyl groups under controlled pH and temperature to avoid side reactions.

Critical parameters:

- Solvent choice: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

- Catalyst: Pd/C or Cu(I) catalysts improve coupling efficiency in aryl substitution steps .

- Yield optimization: Yields >80% are achievable with stoichiometric equivalence adjustments and inert atmospheres to prevent oxidation .

Basic: How is the structural integrity of 3-Aminophenyl-1,3,4-triazole-5-one validated post-synthesis?

Answer:

Standard characterization includes:

- X-ray crystallography: Resolves bond lengths and angles (e.g., triazole ring planarity, N–H⋯S hydrogen bonding in thione analogs) .

- Spectroscopy:

- Elemental analysis: Matches calculated vs. observed C, H, N content within ±0.3% .

Advanced: How can researchers design experiments to evaluate the anticancer potential of 3-Aminophenyl-1,3,4-triazole-5-one derivatives?

Answer:

Experimental design:

- Cell panel screening: Test compounds at 10 µM against 60 cancer cell lines (e.g., NCI-60 panel) to identify leukemia subtype selectivity (e.g., CCRF-CEM) .

- Dose-response analysis: Calculate IC₅₀ values using sigmoidal curves; compounds with IC₅₀ < 1 µM warrant further study.

- Mechanistic assays:

Key findings:

-

Derivatives with p-methoxybenzyl substituents show tumoricidal activity (negative % growth in leukemia) .

-

Data table from NCI screening:

Compound Leukemia (CCRF-CEM) % Growth Solid Tumors (MCF-7) % Growth 3 -12.5 45.2 6 -8.7 52.1

Advanced: How do environmental factors influence the stability and adsorption behavior of 3-Aminophenyl-1,3,4-triazole-5-one in aqueous systems?

Answer:

- Adsorption studies:

- Mitigation strategies:

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

Case example: Discrepancies in anticancer activity (e.g., mild vs. tumoricidal effects) may arise from:

- Cell line heterogeneity: CCRF-CEM (sensitive) vs. MCF-7 (resistant) .

- Compound solubility: DMSO stock solutions >10 mM may precipitate in cell media, reducing effective concentration.

Resolution strategies:

- Statistical rigor: Use ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

- Replication: Validate results across ≥3 independent experiments.

- Meta-analysis: Compare data with structurally analogous triazoles (e.g., 3-nitro-1,2,4-triazole-5-one derivatives) .

Advanced: What computational approaches predict the reactivity and binding modes of 3-Aminophenyl-1,3,4-triazole-5-one?

Answer:

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.